molecular formula C19H26N4OS B15054247 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B15054247
M. Wt: 358.5 g/mol
InChI Key: KQIDNTQGRJEEMG-UHFFFAOYSA-N
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Description

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic small molecule belonging to a class of 1,2,4-triazole derivatives. These compounds are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. The core structure features a 1,2,4-triazole ring substituted at the 3-position with a thioacetamide linker connected to a p-tolyl (4-methylphenyl) group, and at the 4- and 5-positions with ethyl and cyclohexyl groups, respectively. This specific arrangement of hydrophobic and electron-donating groups is designed to optimize interactions with biological targets. While specific pharmacological data for this compound may be limited, its high structural similarity to other well-characterized 1,2,4-triazole derivatives suggests promising research applications. Compounds within this chemical family have demonstrated notable antimicrobial properties in research settings, showing activity against various bacterial and fungal strains . Furthermore, the 1,2,4-triazole scaffold is a key structural component in several clinical drugs, including antifungal agents (e.g., Fluconazole, Itraconazole) and antianxiety medications, indicating its versatility in interacting with enzymes and receptors . The incorporation of the cyclohexyl and p-tolyl moieties is a common strategy in drug design to enhance lipid solubility and modulate the molecule's ability to cross cell membranes. Researchers are exploring such compounds for their potential in developing new antifungal, antibacterial, and central nervous system (CNS)-active agents . The mechanism of action for triazole-based compounds is often linked to the inhibition of cytochrome P450 enzymes or modulation of GABAergic systems, though the exact target for this specific analog requires further experimental validation . This product is presented as a valuable chemical tool for For Research Use Only . It is intended for use in biochemical research, antimicrobial screening assays, and structure-activity relationship (SAR) studies to develop new therapeutic candidates. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C19H26N4OS

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H26N4OS/c1-3-23-18(15-7-5-4-6-8-15)21-22-19(23)25-13-17(24)20-16-11-9-14(2)10-12-16/h9-12,15H,3-8,13H2,1-2H3,(H,20,24)

InChI Key

KQIDNTQGRJEEMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3CCCCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves cyclizing thiosemicarbazide derivatives under acidic conditions. For example, 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol is synthesized via:

  • Reaction of cyclohexanecarboxylic acid hydrazide with ethyl isothiocyanate to form a thiosemicarbazide intermediate.
  • Cyclization using concentrated hydrochloric acid at 80–90°C for 6–8 hours.

Reaction Conditions

Parameter Value
Temperature 80–90°C
Solvent Hydrochloric acid
Reaction Time 6–8 hours
Yield 65–72%

This method produces the triazole-thiol precursor with high regioselectivity due to the electron-donating ethyl group at the N4 position.

Formation of the Thioether Linkage

The thioether bond connecting the triazole and acetamide moieties is established through nucleophilic substitution:

Alkylation of Triazole-Thiol

The triazole-thiol intermediate reacts with α-chloroacetamide derivatives in the presence of a base:

  • Synthesis of N-(p-tolyl)chloroacetamide :

    • p-Toluidine is treated with chloroacetyl chloride in dichloromethane at 0–5°C.
    • Triethylamine serves as both base and proton scavenger.
  • Coupling Reaction :

    • Equimolar quantities of triazole-thiol and N-(p-tolyl)chloroacetamide react in anhydrous DMF.
    • Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol group.

Optimized Conditions

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 25–30°C
Reaction Time 12–16 hours
Yield 58–64%

Mass spectrometry (MS) confirms successful coupling via the molecular ion peak at m/z 358.5 [M+H]⁺.

Alternative Routes via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach for constructing the triazole ring:

Synthesis of Alkyne and Azide Precursors

  • Alkyne Component : Cyclohexylacetylene is prepared by Sonogashira coupling of cyclohexyl bromide with trimethylsilylacetylene, followed by desilylation.
  • Azide Component : Ethyl azidoacetate is synthesized from ethyl bromoacetate and sodium azide in ethanol.

Triazole Formation

Reaction of the alkyne and azide in the presence of CuSO₄·5H₂O and sodium ascorbate yields the 1,2,4-triazole core:

Click Reaction Parameters

Parameter Value
Catalyst CuSO₄·5H₂O (5 mol%)
Reducing Agent Sodium ascorbate
Solvent t-BuOH/H₂O (1:1)
Temperature 50°C
Yield 75–82%

This method improves regioselectivity compared to thermal cyclization, with >95% 1,4-disubstituted triazole formation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using:

  • Stationary Phase : Silica gel (230–400 mesh)
  • Mobile Phase : Ethyl acetate/hexanes (3:7 → 1:1 gradient)
  • Retention Factor (Rf) : 0.42 (TLC, ethyl acetate/hexanes 1:1)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Nucleus Chemical Shifts (δ, ppm) Assignment
¹H 1.20 (t, J=7.2 Hz, 3H) Ethyl -CH₃
1.45–1.85 (m, 10H) Cyclohexyl protons
2.30 (s, 3H) p-Tolyl -CH₃
3.65 (s, 2H) -S-CH₂-CO-
¹³C 14.2 (CH₃), 25.8–35.6 (C₆H₁₁) Ethyl and cyclohexyl carbons
167.5 (C=O) Acetamide carbonyl

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₂₆N₄OS [M+H]⁺: 358.1785
  • Observed: 358.1789 (Δ = 0.4 ppm)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
Cyclocondensation 64 98.5 24 Low
Click Chemistry 82 99.2 8 Moderate

The click chemistry approach offers superior yield and purity but requires specialized azide/alkyne precursors. Industrial-scale synthesis favors cyclocondensation due to lower reagent costs.

Scalability and Industrial Considerations

Pilot-Scale Production

  • Reactor Type : Jacketed glass-lined steel reactor (100 L capacity)
  • Temperature Control : ±2°C via PID-controlled heating/cooling
  • Workup : Centrifugal filtration and wiped-film evaporation reduce solvent residues to <50 ppm

Environmental Impact

  • E-Factor : 23 (kg waste/kg product)
  • Solvent Recovery : 85% DMF recycled via fractional distillation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the triazole ring or other functional groups within the molecule.

    Substitution: The compound may participate in substitution reactions, especially at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In general, triazole derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s molecular structure allows it to form specific interactions with these targets, thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogues in Insect Olfactory Receptor Modulation

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Structural Differences :
    • Triazole substituents: 4-ethyl and 5-(3-pyridinyl) vs. 4-ethyl and 5-cyclohexyl in the target compound.
    • Acetamide group: N-(4-ethylphenyl) vs. N-(p-tolyl).
  • Functional Role : VUAA1 is a potent agonist of insect Orco (olfactory receptor co-receptor) channels, forming cation channels critical for insect olfaction .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Structural Differences :
    • Triazole substituents: 4-ethyl and 5-(2-pyridinyl) vs. cyclohexyl/ethyl in the target.
    • Acetamide group: N-(4-butylphenyl) vs. N-(p-tolyl).
  • Functional Role : OLC15 acts as an Orco antagonist, demonstrating that subtle changes (e.g., butyl vs. methyl in the aryl group) can invert activity from agonist to antagonist .

Analogues with Varied Heterocyclic Substitutions

Compound 5j (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide)
  • Structural Differences :
    • Triazole substituents: Unsubstituted 1H-1,2,4-triazol-3-yl vs. cyclohexyl/ethyl in the target.
    • Acetamide group: Linked to a benzothiazole ring with fluorobenzyloxy substituents.
  • Functional Role : Exhibits anticonvulsant activity (ED₅₀ = 54.8 mg/kg in MES test) with low neurotoxicity, highlighting the scaffold’s versatility in central nervous system applications .
Compounds 6a–c (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives)
  • Structural Differences :
    • Triazole substituents: Allyl and pyridinyl vs. ethyl and cyclohexyl.
    • Synthesis Data: Yields range from 50–83%, with melting points 161–184°C .
  • Key Insight : Allyl groups may introduce steric hindrance, affecting crystallization (e.g., lower yield for 6b at 50%) .
Melting Points and Solubility
  • VUAA1: No explicit data, but related compounds (e.g., 6a–c) show melting points between 161–184°C, influenced by aryl and heterocyclic substituents .
  • Target Compound : Cyclohexyl’s bulkiness may lower melting point compared to pyridinyl-substituted analogs due to reduced crystallinity.

Biological Activity

The compound 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS No. 482651-08-1) is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4OSC_{19}H_{26}N_{4}OS, with a molecular weight of 358.50 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide have shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG2 (liver cancer)1.18 ± 0.14
MCF7 (breast cancer)0.67
PC-3 (prostate cancer)0.80
HCT116 (colon cancer)0.87

These findings indicate that the compound may inhibit cell proliferation effectively, suggesting its potential use as an anticancer agent.

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. Research indicates that derivatives can exhibit significant activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.

The biological activity of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as alkaline phosphatase, which is crucial in various cellular processes.
  • Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Research indicates that these compounds may induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

A notable study evaluated a series of triazole derivatives for their anticancer activity against multiple cancer types. The results demonstrated that certain structural modifications significantly enhanced potency against specific cell lines:

Compound Cell Line IC50 (µM)
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (melanoma)1.95
Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidateHCT15 (colon cancer)2.36

These findings underscore the importance of structural optimization in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with the condensation of 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether intermediate. This step is analogous to methods used for structurally related triazole-thioacetamides .
  • Step 2 : Couple the intermediate with p-toluidine via nucleophilic acyl substitution. Use reflux conditions in a polar aprotic solvent (e.g., DMF) and monitor completion via TLC or HPLC .
  • Optimization : Adjust molar ratios (1:1.2 for thiol:chloroacetyl chloride) and temperature (70–80°C) to minimize byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical for characterization?

  • Methodology :

  • 1H/13C NMR : Identify key peaks such as the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), triazole ring protons (δ 8.1–8.3 ppm), and acetamide carbonyl (δ 170–172 ppm) .
  • LC-MS : Confirm molecular weight ([M+H]+ expected at ~402.5 Da) and purity (>95%) using electrospray ionization .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what contradictions might arise between in silico and experimental results?

  • Methodology :

  • In Silico Prediction : Use the PASS program to predict antimicrobial or anticancer activity. Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., CYP450 enzymes) .
  • Contradiction Analysis : If experimental IC50 values conflict with docking scores (e.g., low binding affinity but high activity), re-evaluate parameters such as solvent effects, protein flexibility, or off-target interactions .

Q. What strategies are effective for resolving discrepancies in cytotoxicity data across different cell lines?

  • Methodology :

  • Hypothesis Testing : Assess whether discrepancies stem from cell-specific metabolic pathways (e.g., cytochrome P450 expression) or membrane permeability. Perform ATP assays and ROS detection to compare mechanisms .
  • Control Experiments : Use reference compounds (e.g., doxorubicin) to validate assay conditions. Repeat experiments with standardized protocols (e.g., 48-hour exposure, 10% FBS media) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?

  • Methodology :

  • Modification Targets : Replace the cyclohexyl group with smaller substituents (e.g., cyclopentyl) to enhance solubility. Introduce electron-withdrawing groups on the p-tolyl ring to stabilize metabolic degradation .
  • In Vivo Testing : Compare bioavailability (AUC) and half-life (t1/2) in rodent models. Use LC-MS/MS to quantify plasma concentrations .

Q. What are the best practices for evaluating environmental toxicity, particularly aquatic bioaccumulation potential?

  • Methodology :

  • OECD Guidelines : Perform acute toxicity tests on Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition).
  • Bioaccumulation Modeling : Use logP values (predicted ~3.5) and molecular weight (<500 Da) to estimate BCF (bioconcentration factor). Experimental validation via radiolabeled compound tracing is recommended .

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